
1,2,4-Trimethyl-5-phenylimidazole;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trimethyl-5-phenylimidazole;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: an imidazole derivative and a nitrophenol derivative Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms, while nitrophenols are phenolic compounds with nitro groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-trimethyl-5-phenylimidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of 1,2,4-trimethyl-5-phenylimidazole may involve multi-step processes, including the preparation of intermediates and their subsequent cyclization. The production of 2,4,6-trinitrophenol on an industrial scale involves the controlled nitration of phenol, followed by purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Trimethyl-5-phenylimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amino groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
2,4,6-Trinitrophenol is known for its explosive properties and can undergo:
Reduction: This reaction can convert nitro groups to amino groups.
Nitration: This reaction can introduce additional nitro groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nitrating agents like nitric acid .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 2,4,6-trinitrophenol can yield 2,4,6-triaminophenol .
Applications De Recherche Scientifique
1,2,4-Trimethyl-5-phenylimidazole has applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of pharmaceuticals due to its imidazole core.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Used in the production of dyes and pigments.
2,4,6-Trinitrophenol is primarily used in:
Explosives: Due to its highly explosive nature.
Dyes: Used as a yellow dye in various applications.
Antiseptics: Historically used as an antiseptic agent.
Mécanisme D'action
The mechanism of action of 1,2,4-trimethyl-5-phenylimidazole involves its interaction with biological targets, such as enzymes and receptors, through its imidazole ring. This interaction can modulate the activity of these targets, leading to various biological effects .
2,4,6-Trinitrophenol exerts its effects through its nitro groups, which can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, causing oxidative stress and cellular damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Trimethylimidazole: Similar imidazole derivative with different substituents.
2,4,6-Trinitrotoluene: Similar nitro compound with a toluene core.
Uniqueness
1,2,4-Trimethyl-5-phenylimidazole is unique due to its combination of an imidazole ring with a phenyl group, which imparts distinct chemical and biological properties . 2,4,6-Trinitrophenol is unique due to its high nitrogen content and explosive properties .
Propriétés
Numéro CAS |
62576-16-3 |
|---|---|
Formule moléculaire |
C18H17N5O7 |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
1,2,4-trimethyl-5-phenylimidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H14N2.C6H3N3O7/c1-9-12(14(3)10(2)13-9)11-7-5-4-6-8-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-8H,1-3H3;1-2,10H |
Clé InChI |
BLLPESPYSUYTNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=N1)C)C)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



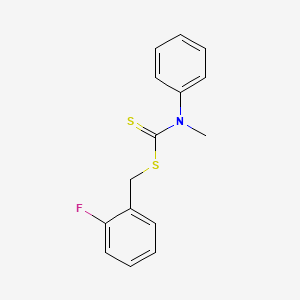
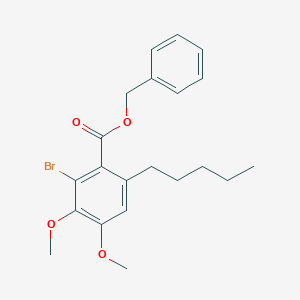
![N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B14515396.png)
![N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide](/img/structure/B14515406.png)
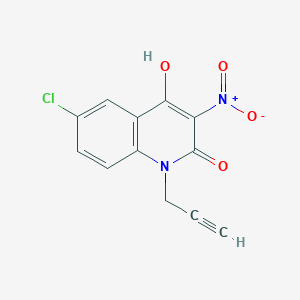
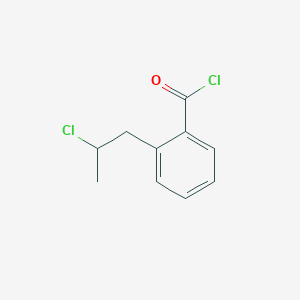

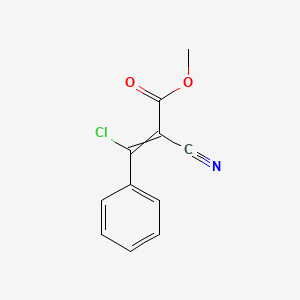

![N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea](/img/structure/B14515453.png)
![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)

![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)
